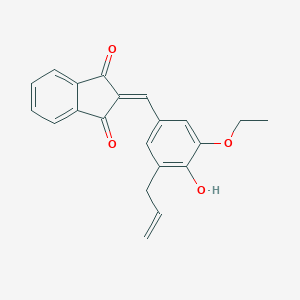
2-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione, also known as AEHD, is a synthetic compound that belongs to the family of chalcones. It has been the focus of scientific research due to its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 2-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione is not fully understood, but it is believed to involve the modulation of various signaling pathways and the inhibition of key enzymes. 2-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione has been shown to inhibit the expression of inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various diseases. It has also been shown to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. 2-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, 2-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. It is also relatively stable and can be stored for long periods of time. However, one limitation of using 2-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy in vivo.
Direcciones Futuras
There are several future directions for research on 2-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its efficacy in animal models of various diseases such as cancer, inflammation, and neurodegenerative disorders. In addition, future research could focus on developing derivatives of 2-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione with improved pharmacological properties.
Métodos De Síntesis
2-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione can be synthesized through the Claisen-Schmidt condensation reaction between 3-allyl-5-ethoxy-4-hydroxybenzaldehyde and 1H-indene-1,3(2H)-dione in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions for several hours. The resulting product is purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
2-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione has been studied for its potential as a therapeutic agent for various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties in vitro and in vivo. 2-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione has also been studied for its ability to inhibit the activity of enzymes such as tyrosinase, which is involved in the production of melanin, and acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease.
Propiedades
Nombre del producto |
2-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione |
|---|---|
Fórmula molecular |
C21H18O4 |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
2-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]indene-1,3-dione |
InChI |
InChI=1S/C21H18O4/c1-3-7-14-10-13(12-18(19(14)22)25-4-2)11-17-20(23)15-8-5-6-9-16(15)21(17)24/h3,5-6,8-12,22H,1,4,7H2,2H3 |
Clave InChI |
AULKPJXJCPIYHK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1O)CC=C)C=C2C(=O)C3=CC=CC=C3C2=O |
SMILES canónico |
CCOC1=CC(=CC(=C1O)CC=C)C=C2C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-1-ium-5-ylidene)methyl]phenoxy]methyl]benzoate](/img/structure/B302385.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide](/img/structure/B302386.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-bromophenyl)ethanone](/img/structure/B302389.png)
![Methyl 4-[[2-[[5-(4-aminophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B302390.png)
![4-{[(5-amino-1H-tetraazol-1-yl)imino]methyl}-2-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B302392.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B302394.png)
![2-amino-5-(3-chloro-4-ethoxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B302395.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide](/img/structure/B302396.png)

![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B302400.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B302403.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B302406.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B302407.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B302410.png)